[1,3]Thiazolo[4,5-G]quinoline
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Overview
Description
[1,3]Thiazolo[4,5-G]quinoline is a heterocyclic compound that features a fused ring system combining a thiazole ring and a quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-G]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of thioamide with quinoline derivatives under oxidative conditions. For example, the reaction of thioamide with quinoline-2-carboxylic acid in the presence of an oxidizing agent such as potassium ferricyanide can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. These optimizations may include the use of continuous flow reactors, greener solvents, and more efficient catalysts to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazolo[4,5-G]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, chlorine, sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .
Scientific Research Applications
[1,3]Thiazolo[4,5-G]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of [1,3]Thiazolo[4,5-G]quinoline involves its interaction with specific molecular targets within cells. For instance, it can inhibit certain enzymes or bind to DNA, thereby interfering with cellular processes. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidine: Another fused heterocyclic compound with similar structural features but different biological activities.
Thiazolo[4,5-d]thiazole: Known for its applications in organic electronics due to its high charge carrier mobility.
Uniqueness
[1,3]Thiazolo[4,5-G]quinoline is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials .
Properties
CAS No. |
269-25-0 |
---|---|
Molecular Formula |
C10H6N2S |
Molecular Weight |
186.24 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-g]quinoline |
InChI |
InChI=1S/C10H6N2S/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h1-6H |
InChI Key |
UTXRINUZDIAWEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C=C2N=C1)SC=N3 |
Origin of Product |
United States |
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